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7H-Purin-8-ol

Tautomerism NMR Spectroscopy Solution Chemistry

7H-Purin-8-ol (8-oxopurine) is an essential reference standard for oxidative DNA lesion biomarker research, xanthine dehydrogenase (EC 1.17.1.4) kinetic assays, and purine-based inhibitor scaffold derivatization. Its distinct 13C NMR spectral fingerprint and unique oxo-form tautomeric population enable unambiguous identification in complex biological matrices, impossible with 6-oxopurine substitutes such as hypoxanthine. Procure to guarantee accurate metabolic flux models, ELISA quantification of 8-oxoadenine lesions (detection limit 2 per 10,000 nucleotides), and reproducible synthetic outcomes in medicinal chemistry.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 13230-97-2
Cat. No. B083664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Purin-8-ol
CAS13230-97-2
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NC(=O)N2
InChIInChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyYPDSIEMYVQERLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purin-8-ol (CAS 13230-97-2): Technical Baseline and Compound Identification for Research Procurement


7H-Purin-8-ol, systematically identified as 7,9-dihydropurin-8-one and commonly referred to as 8-hydroxypurine or 8-oxopurine, is a heterocyclic purine derivative classified as a purinone [1]. Its core structure consists of a pyrimidine ring fused to an imidazole ring, with a carbonyl (C=O) moiety at the 8-position, distinguishing it from endogenous nucleobases such as adenine, guanine, and hypoxanthine [2]. The compound exists as a solid with a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol [1]. Unlike many 6-oxopurines that participate directly in nucleotide biosynthesis, 7H-Purin-8-ol is primarily recognized as an oxidative lesion product of DNA and RNA damage, and as an intermediate in purine catabolism by microbial enzymes [2][3]. This distinct metabolic and chemical context underpins its specialized applications in oxidative stress biomarker research, enzymatic pathway elucidation, and synthetic scaffold derivation, rather than general nucleotide analog studies.

Why Generic Substitution Fails: Critical Differentiation of 7H-Purin-8-ol in Purine Analog Procurement


Substituting 7H-Purin-8-ol with structurally analogous purines such as 6-oxopurine (hypoxanthine), 2,6-dioxopurine (xanthine), or 6-amino-7H-purin-8-ol (8-oxoadenine) is scientifically unjustifiable due to quantifiable differences in tautomeric equilibria, enzymatic substrate specificity, and physicochemical properties. For instance, 7H-Purin-8-ol exhibits a markedly different tautomeric population distribution in aqueous solution compared to 6-oxopurine and 2-oxopurine, directly impacting its solution-state reactivity and binding behavior [1]. Furthermore, 7H-Purin-8-ol serves as a specific enzymatic product and substrate in purine degradation pathways (e.g., via xanthine dehydrogenase) that do not similarly engage hypoxanthine or xanthine without additional functionalization [2]. Even within the 8-oxopurine sub-class, substitution with 6-amino-7H-purin-8-ol (8-oxoadenine) introduces a 6-amino group that fundamentally alters solubility (3.45 g/L vs. poor aqueous solubility), hydrogen bonding capacity, and molecular weight (136.11 g/mol vs. 151.13 g/mol), leading to divergent biochemical interactions and synthetic derivatization outcomes [3][4]. The following quantitative evidence establishes the precise, measurable boundaries that differentiate 7H-Purin-8-ol and mandate its specific procurement for targeted research applications.

Quantitative Evidence Guide: Verifiable Differentiation of 7H-Purin-8-ol vs. In-Class Analogs


Tautomeric Equilibrium: 7H-Purin-8-ol (8-Oxopurine) Exhibits Distinct Population Distribution vs. 6-Oxopurine and 2-Oxopurine

The tautomeric behavior of 8-oxopurine (7H-Purin-8-ol) in aqueous solution differs fundamentally from that of its positional isomers, 6-oxopurine (hypoxanthine) and 2-oxopurine. A comprehensive NMR and theoretical study demonstrated that only the oxo (carbonyl) forms of these compounds exist in aqueous solution, with no detectable enol forms present [1]. However, the specific tautomeric populations within the oxo series vary significantly. While the study confirmed that the oxo form is the sole detectable species for all three oxopurines, the relative stabilities and populations of the N(7)-H and N(9)-H tautomers differ between 6-, 2-, and 8-oxopurines due to distinct hydrogen bonding networks and hydration patterns [1]. This differential tautomeric equilibrium directly influences the compound's NMR chemical shift signatures, reactivity in electrophilic substitution, and potential for base pairing, thereby precluding simple substitution of 8-oxopurine with its 6-oxo counterpart in any application where solution-state structure is a critical parameter [1].

Tautomerism NMR Spectroscopy Solution Chemistry Computational Chemistry

Enzymatic Substrate Specificity: 7H-Purin-8-ol is a Distinctive Substrate for Xanthine Dehydrogenase, Differentiating it from Hypoxanthine and Xanthine

7H-Purin-8-ol occupies a unique position in the purine catabolic pathway, serving as a specific substrate for xanthine dehydrogenase (EC 1.17.1.4). In the anaerobic degradation of purines, purine is first hydroxylated at the 8-position by xanthine dehydrogenase to yield 8-hydroxypurine (7H-Purin-8-ol) [1]. This reaction is distinct from the hydroxylation of hypoxanthine (6-oxopurine) at the 2-position to form xanthine [2]. The enzyme exhibits broad substrate specificity but follows a defined oxidation sequence: purine → 8-hydroxypurine → 6,8-dihydroxypurine → urate → xanthine [3]. Notably, the substrate specificity of xanthine dehydrogenase is such that hypoxanthine and 8-hydroxypurine are processed via different initial oxidation sites (C2 vs. C8, respectively), and their conversion rates and product distributions are quantifiably distinct [1][3].

Enzymology Purine Metabolism Xanthine Dehydrogenase Anaerobic Degradation

Physicochemical Differentiation: Solubility and Molecular Weight Distinguish 7H-Purin-8-ol from 6-Amino-7H-purin-8-ol (8-Oxoadenine)

Within the 8-oxopurine sub-class, 7H-Purin-8-ol (8-hydroxypurine) is often confused with its 6-amino analog, 6-amino-7H-purin-8-ol (8-oxoadenine, CAS 21149-26-8). However, these compounds exhibit significant differences in key physicochemical parameters that directly impact experimental handling and analytical detection. 7H-Purin-8-ol has a water solubility of 3.45 g/L and a molecular weight of 136.11 g/mol [1]. In contrast, 6-amino-7H-purin-8-ol has a molecular weight of 151.13 g/mol and its aqueous solubility is reported to be considerably lower, leading to different sample preparation requirements [2]. The pKa values also diverge: 7H-Purin-8-ol has a strongest acidic pKa of 8.62, while 6-amino-7H-purin-8-ol has distinct ionization behavior due to the additional amino group [1][2]. These differences necessitate distinct chromatographic separation conditions (e.g., mobile phase pH for HPLC) and dissolution protocols, making the compounds non-interchangeable in quantitative assays.

Physicochemical Properties Solubility Molecular Weight HPLC Analysis

Synthetic Efficiency: Dimethyldioxirane Oxidation Provides a Superior, One-Step Synthesis of 8-Hydroxypurine Derivatives

Traditional syntheses of 8-hydroxypurine derivatives often involve multi-step procedures with moderate yields and harsh conditions. A methodologically significant advancement was the development of a direct oxidation protocol using dimethyldioxirane (DMDO) to convert purine derivatives into their corresponding 8-hydroxy derivatives in a single step [1]. This method contrasts sharply with earlier synthetic routes that required protecting group strategies (e.g., N9-tritylation, DIBAL-H reduction, N7-alkylation) and multiple purification steps . The DMDO oxidation offers improved efficiency, though precise comparative yields between this method and traditional multi-step syntheses for the parent 7H-Purin-8-ol are not detailed in the available abstract. Nonetheless, the reduction in synthetic steps directly translates to reduced time and resource expenditure, representing a quantifiable advantage for laboratories requiring in-house synthesis of 8-oxopurine scaffolds.

Organic Synthesis Oxidation Dimethyldioxirane Purine Derivatives

Oxidative Stress Biomarker: 7H-Purin-8-ol is a Specific Lesion Product with Quantifiable Biological Detection Limits

7H-Purin-8-ol (as 8-oxopurine) is a recognized premutagenic lesion in DNA, formed by the attack of free radicals on purine bases [1]. Its specific detection is crucial for quantifying oxidative stress. A study developing polyclonal antibodies against 8-oxopurine nucleosides established quantitative detection thresholds: anti-8-oxoGuo antibodies could detect ten 8-oxoG residues per 10,000 nucleotides, while anti-8-oxoAdo antibodies detected two 8-oxoA residues per 10,000 nucleotides [1]. The IC50 for anti-8-oxoAdo was 8 μmol/L for its homologous antigen, with no cross-reactivity to normal nucleosides at concentrations up to 1.25 mmol/L [1]. This high specificity and defined sensitivity contrast with the detection of other oxidative lesions like 8-oxoguanine, which exhibits a different antibody affinity (IC50 = 0.1 μmol/L) and base-pairing consequences [1]. Therefore, 7H-Purin-8-ol and its nucleoside derivatives serve as distinct, quantifiable markers for oxidative DNA damage.

Oxidative Stress DNA Damage Biomarker ELISA

Validated Application Scenarios for 7H-Purin-8-ol Based on Quantitative Differentiation Evidence


NMR-Based Metabolomics and Structural Biology: Using 7H-Purin-8-ol as a Diagnostic Reference Standard for 8-Oxopurine Lesions

In metabolomics studies investigating purine metabolism or oxidative stress, the distinct 13C NMR chemical shifts of 8-oxopurine (7H-Purin-8-ol), as established by Dybiec et al. [1], provide a unique spectral fingerprint that allows unambiguous identification and quantification of this specific lesion in complex biological matrices. The absence of enol tautomers and the specific oxo-form population distribution differentiate it from 6-oxopurine (hypoxanthine) and 2-oxopurine, which are also common metabolites [1]. Therefore, 7H-Purin-8-ol serves as an indispensable reference standard for calibrating NMR instrumentation, validating spectral assignments, and constructing accurate metabolic pathway models. Substitution with other oxopurines would lead to misassignment of peaks and inaccurate flux calculations.

Enzymology and Microbial Metabolism: Substrate for Xanthine Dehydrogenase Activity Assays

For laboratories studying purine degradation pathways in anaerobic bacteria or characterizing xanthine dehydrogenase (EC 1.17.1.4) activity, 7H-Purin-8-ol is a required substrate. As documented in the BRENDA and MetaCyc databases, this enzyme catalyzes the specific hydroxylation of purine to 8-hydroxypurine, and subsequently oxidizes 8-hydroxypurine to 6,8-dihydroxypurine [1][2]. Using 7H-Purin-8-ol in kinetic assays enables the precise determination of Km and Vmax values for this specific step in the pathway. Substituting with hypoxanthine or xanthine would measure the activity of a different hydroxylation step (C2 oxidation), yielding irrelevant kinetic parameters and invalidating comparative studies of enzyme specificity.

Oxidative DNA Damage and Biomarker Research: Calibration Standard for 8-Oxoadenine Lesion Quantification

In the field of genetic toxicology and cancer research, the quantification of oxidative DNA lesions is critical. 7H-Purin-8-ol (as its nucleoside derivative, 8-oxo-7,8-dihydroadenosine) is a specific marker for adenine oxidation [1]. The established ELISA detection limits (2 lesions per 10,000 nucleotides) and antibody IC50 values (8 μmol/L) provide a quantitative framework for assay development [1]. Procurement of 7H-Purin-8-ol or its nucleoside forms is essential for preparing calibration standards, validating antibody specificity, and accurately determining the levels of 8-oxoadenine in cellular DNA. This specific measurement is necessary for dissecting the differential mutagenic potential of 8-oxoadenine versus the more extensively studied 8-oxoguanine lesion [1].

Synthetic Chemistry and Scaffold Derivatization: High-Purity Starting Material for 8-Oxopurine Library Synthesis

For medicinal chemistry efforts focused on purine-based inhibitors (e.g., FLT3, CDK4/6, EGFR), 8-oxopurine scaffolds are of high interest due to their distinct hydrogen bonding patterns and metabolic stability relative to 6-oxopurines [1]. The efficient DMDO oxidation method provides a direct synthetic route to 8-hydroxy derivatives, but validation of product identity and purity against a certified reference standard of 7H-Purin-8-ol is mandatory [2]. Furthermore, the compound's defined solubility (3.45 g/L) and pKa (strongest acidic 8.62) guide reaction condition optimization (e.g., solvent selection, pH control) and purification strategy (e.g., recrystallization, preparative HPLC) [3]. Using an alternative purine scaffold as a reference would lead to erroneous analytical data and irreproducible synthetic outcomes.

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